molecular formula C12H12O2S B14640692 4-Ethenyl-3-phenylsulfanyloxolan-2-one CAS No. 54145-01-6

4-Ethenyl-3-phenylsulfanyloxolan-2-one

Cat. No.: B14640692
CAS No.: 54145-01-6
M. Wt: 220.29 g/mol
InChI Key: OLBCFPYMWDGTSC-UHFFFAOYSA-N
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Description

4-Ethenyl-3-phenylsulfanyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) core. Key structural features include a phenylsulfanyl (-SPh) group at the 3-position and an ethenyl (-CH₂CH₂) substituent at the 4-position. The phenylsulfanyl moiety introduces electron-donating and steric effects, while the ethenyl group may influence ring conformation and reactivity.

Properties

CAS No.

54145-01-6

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

4-ethenyl-3-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C12H12O2S/c1-2-9-8-14-12(13)11(9)15-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2

InChI Key

OLBCFPYMWDGTSC-UHFFFAOYSA-N

Canonical SMILES

C=CC1COC(=O)C1SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-3-phenylsulfanyloxolan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-phenylsulfanyloxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-3-phenylsulfanyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethenyl-3-phenylsulfanyloxolan-2-one involves its interaction with specific molecular targets. The ethenyl group can participate in polymerization reactions, while the phenylsulfanyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogous γ-lactones and sulfur-substituted heterocycles (Table 1).

Compound Name Core Structure Substituents (Position) Key Functional Groups
4-Ethenyl-3-phenylsulfanyloxolan-2-one Oxolan-2-one 3-phenylsulfanyl, 4-ethenyl Thioether, lactone
3-Phenyloxolan-2-one Oxolan-2-one 3-phenyl Aromatic, lactone
3-(Phenylsulfonyl)oxolan-2-one Oxolan-2-one 3-phenylsulfonyl Sulfone, lactone
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Sulfone, triazole, ketone

Key Observations :

  • Sulfonyl groups, as seen in triazole derivatives (e.g., the compound in ), enhance electrophilicity and stability toward oxidation .
  • Steric Hindrance : The 4-ethenyl group in the target compound may increase steric bulk compared to smaller substituents (e.g., methyl or hydrogen), affecting crystallization or interaction with biological targets.
  • Synthetic Pathways: highlights sodium ethoxide-mediated thioether formation in triazole systems.
Physicochemical Properties
  • Solubility: Sulfur-containing lactones like this compound are typically less polar than sulfonyl analogs, favoring solubility in organic solvents (e.g., ethanol, dichloromethane).
  • Thermal Stability : Thioethers generally exhibit lower thermal stability than sulfones due to weaker C-S bonds. This may limit high-temperature applications compared to sulfonyl-substituted lactones.
Crystallographic Considerations

SHELX software () is widely used for small-molecule crystallography.

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